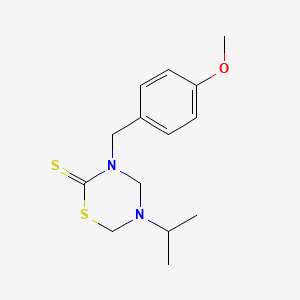![molecular formula C12H17NO4S B2469417 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid CAS No. 418775-65-2](/img/structure/B2469417.png)
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H17NO4S and a molecular weight of 271.33 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a methyl group at the 2-position and a diethylaminosulfonyl group at the 5-position .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 174.73°C, a predicted boiling point of 436.7°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.55 .Applications De Recherche Scientifique
Pharmacological Studies
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid and its derivatives have been explored in various pharmacological contexts. For example, studies have evaluated compounds related to this compound for their diuretic properties, revealing that certain derivatives possess considerable diuretic potency, hinting at potential applications in conditions requiring diuresis (Feit & Nielsen, 1978).
Anti-Inflammatory and Anti-Colitic Effects
Compounds structurally related to this compound have been investigated for their anti-inflammatory effects, particularly in the context of colitis. For instance, a mutual prodrug combining 5-aminosalicylic acid with procainamide demonstrated an ability to alleviate colitis symptoms, suggesting that these derivatives may have therapeutic potential in inflammatory bowel diseases (Kim et al., 2016).
Anticonvulsant Potential
Derivatives of this compound have been investigated for their potential anticonvulsant properties. Research has shown that certain aromatic/heterocyclic sulfonamides incorporating elements of the compound's structure exhibit inhibitory potency against several carbonic anhydrase isozymes, which are involved in critical physiological processes, indicating a potential role in antiepileptic drug development (Masereel et al., 2002).
Anticancer and Mutagenic Properties
Research has also explored the role of compounds related to this compound in cancer. For instance, studies on a metabolite of 6-hydroxymethylbenzo[a]pyrene, which has structural similarities, demonstrated strong hepatocarcinogenic properties, suggesting a significant role in carcinogenesis and the potential for developing anticancer strategies (Surh et al., 1990).
Antinociceptive and Analgesic Potential
Certain derivatives of this compound have been studied for their antinociceptive properties, indicating potential applications in pain management. For example, research on a novel nonpeptidic B1 receptor antagonist demonstrated significant antinociceptive actions in various pain models, suggesting its utility in treating inflammatory pain states and certain neuropathic pain aspects (Porreca et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(diethylsulfamoyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)10-7-6-9(3)11(8-10)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWQMZGFHPGMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)
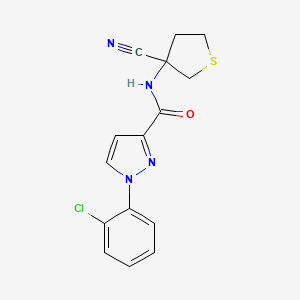
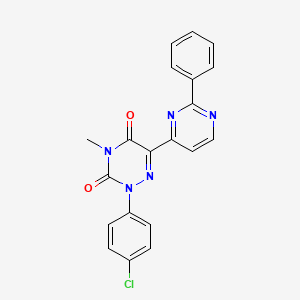
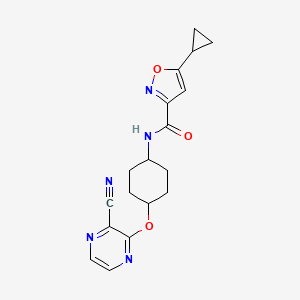
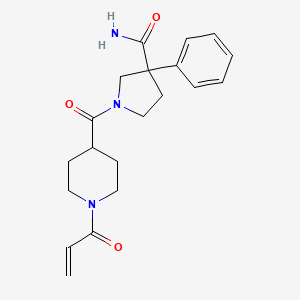

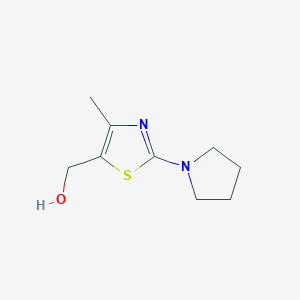
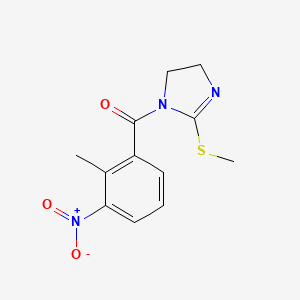
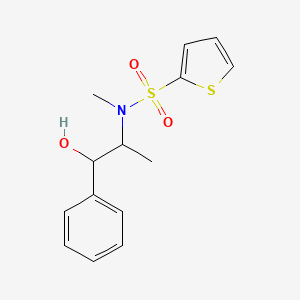
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)

